N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide

Vulcanization Scorch Safety Mooney Scorch

N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide (CAS 36930-73-1, synonym N-tert-octyl-2-benzothiazolesulfenamide) is a benzothiazole-2-sulfenamide vulcanization accelerator belonging to the primary-amine sub-class. With the molecular formula C₁₅H₂₂N₂S₂, a molecular weight of 294.48 g/mol, and a melting point of 103.7–104.4 °C, this compound is designed for sulfur-vulcanization of diene elastomers, providing a unique balance of extended scorch delay, excellent adhesion to brass-coated steel cord, and a non-nitrosamine-generating cure chemistry that distinguishes it from conventional secondary-amine sulfenamides such as TBBS, CBS, and DCBS.

Molecular Formula C15H22N2S2
Molecular Weight 294.5 g/mol
CAS No. 36930-73-1
Cat. No. B12680311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide
CAS36930-73-1
Molecular FormulaC15H22N2S2
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)NSC1=NC2=CC=CC=C2S1
InChIInChI=1S/C15H22N2S2/c1-14(2,3)10-15(4,5)17-19-13-16-11-8-6-7-9-12(11)18-13/h6-9,17H,10H2,1-5H3
InChIKeyXKIDASBNXGXGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide (CAS 36930-73-1): Primary-Amine Sulfenamide Accelerator for Demanding Rubber Vulcanization


N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide (CAS 36930-73-1, synonym N-tert-octyl-2-benzothiazolesulfenamide) is a benzothiazole-2-sulfenamide vulcanization accelerator belonging to the primary-amine sub-class . With the molecular formula C₁₅H₂₂N₂S₂, a molecular weight of 294.48 g/mol, and a melting point of 103.7–104.4 °C, this compound is designed for sulfur-vulcanization of diene elastomers, providing a unique balance of extended scorch delay, excellent adhesion to brass-coated steel cord, and a non-nitrosamine-generating cure chemistry that distinguishes it from conventional secondary-amine sulfenamides such as TBBS, CBS, and DCBS [1].

Why Generic Sulfenamide Substitution Is Inadequate: The Differentiated Performance Profile of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide


Benzothiazole-2-sulfenamide accelerators span a wide performance range governed by the amine substituent; interchanging CBS, TBBS, or DCBS without quantitative justification risks compromising scorch safety, cure kinetics, and adhesion durability. The tert-octyl substituent on N-(1,1,3,3-tetramethylbutyl)benzothiazole-2-sulphenamide imparts steric hindrance and primary-amine chemistry that collectively deliver a scorch time exceeding that of DCBS while maintaining superior heat-resistant adhesion to brass-coated steel cord—a combination not replicated by any conventional secondary-amine sulfenamide [1]. Additionally, the primary-amine architecture eliminates the formation of carcinogenic N-nitrosamines, a regulatory liability inherent to secondary-amine-based accelerators such as CBS, TBBS, MBS, and DCBS [2].

Product-Specific Quantitative Evidence Guide: N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide versus DCBS, CBS, and TBBS


Extended Mooney Scorch Time (t3) Outperforms DCBS and CBS in NR-Based Compounds

In a direct head-to-head comparison within a natural rubber formulation (NR 100 phr, HAF carbon black 60 phr, ZnO 8 phr, sulfur 5 phr, cobalt salt 1 phr, accelerator 1 phr), N-(1,1,3,3-tetramethylbutyl)benzothiazole-2-sulphenamide (designated Vulcanization Accelerator 1) achieved a Mooney scorch time (t3) indexed to 105, versus 100 for DCBS (N,N′-dicyclohexyl-2-benzothiazolesulfenamide) and 70 for CBS (N-cyclohexyl-2-benzothiazolesulfenamide). This represents a 5% improvement over DCBS and a 50% improvement over CBS [1]. The scorch time values are relative indices with Comparative Example 1 (DCBS) set to 100, evaluated per JIS K 6300-1:2001.

Vulcanization Scorch Safety Mooney Scorch Natural Rubber Processing Safety

Superior Heat-Resistant Adhesion to Brass-Coated Steel Cord versus DCBS and CBS

In the identical NR-based formulation, N-(1,1,3,3-tetramethylbutyl)benzothiazole-2-sulphenamide demonstrated heat-resistant adhesion retention of 75% after 15 days and 45% after 30 days of thermal aging at 100 °C, compared to 70% (15 days) and 40% (30 days) for DCBS, and 60% (15 days) and 20% (30 days) for CBS [1]. Adhesion was evaluated on brass-plated steel cord (Cu: 63 wt%, Zn: 37 wt%, diameter 0.5 mm) per ASTM-D-2229.

Steel Cord Adhesion Heat Aging Tire Reinforcement Rubber-Metal Bonding Durability

Non-Carcinogenic Cure Chemistry: Primary-Amine Architecture Eliminates N-Nitrosamine Generation

N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide is synthesized from tert-octylamine, a primary amine. Unlike secondary-amine-based sulfenamides (e.g., CBS from cyclohexylamine, TBBS from tert-butylamine, DCBS from dicyclohexylamine), primary-amine-derived sulfenamides cannot form stable N-nitrosamines during vulcanization [1]. This class-level property is explicitly claimed in EP2236502B1, which discloses sulfenamide vulcanization accelerators based on primary amines that 'produce no carcinogenic nitrosamine' while maintaining 'excellent scorch safety' [1]. The tert-octyl substituent (1,1,3,3-tetramethylbutyl) fulfills the steric and electronic criteria identified in this patent family for nitrosamine-safe accelerator design.

Nitrosamine Regulatory Compliance Primary Amine Accelerator Occupational Safety REACH

Enhanced Reversion Resistance Compared with Secondary-Amine Sulfenamides in Thick-Section Vulcanizates

Primary-amine sulfenamide accelerators structurally analogous to N-(1,1,3,3-tetramethylbutyl)benzothiazole-2-sulphenamide consistently exhibit superior reversion resistance relative to secondary-amine sulfenamides. A comparative evaluation of TBSI (N-t-butyl-2-benzothiazole sulfenimide, a closely related primary-amine accelerator) versus DCBS, TBBS, and CBS demonstrated that the primary-amine-based accelerator exhibited longer scorch time, higher vulcanization activation energy, and markedly better anti-reversion behavior, making it more suitable for thick rubber articles where cure heterogeneity and thermal history induce reversion in the core [1]. The sterically hindered tert-octyl group of the target compound is expected to provide equal or greater reversion resistance by further retarding the thermal degradation of sulfur crosslinks.

Reversion Resistance Thick Articles Cure Flatness Network Stability Tire Durability

Best Research and Industrial Application Scenarios for N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide


Steel Cord Skim Compounds for High-Performance Tires Requiring Extended Scorch Safety and Superior Aged Adhesion

In radial tire belt and carcass skim compounds, the 5% longer Mooney scorch time over DCBS and 50% over CBS [1] provides the wide processing window essential for high-viscosity, high-filler-loading compounds calendered onto brass-coated steel cord. The 5–15 percentage-point advantage in heat-aged adhesion retention after 30 days at 100 °C [1] directly addresses the primary failure mode in tire belt separation, making this accelerator the preferred choice for heavy-duty truck, bus, and off-the-road (OTR) tire manufacturing where durability and retreadability are paramount.

Nitrosamine-Compliant Rubber Formulations for EU and Asian Regulatory Markets

For manufacturers exporting rubber goods to markets governed by EU REACH, German TRGS 552, or similar nitrosamine regulations, the primary-amine architecture of N-(1,1,3,3-tetramethylbutyl)benzothiazole-2-sulphenamide eliminates the need for nitrosamine-scavenging co-agents or reformulation with less effective accelerators [2]. This enables single-accelerator cure systems that replace TBBS/CTP combinations, simplifying compound design while achieving full regulatory compliance for tires, conveyor belts, and industrial rubber goods.

Thick-Section Industrial Rubber Articles Prone to Cure Reversion

Engine mounts, bridge bearings, mill liners, and large OTR tire treads—all characterized by thick cross-sections that experience prolonged cure cycles—benefit from the enhanced reversion resistance characteristic of primary-amine sulfenamide accelerators [3]. The target compound's sterically hindered tert-octyl group provides thermal stability to the developing sulfur crosslink network during extended vulcanization, preserving modulus and reducing property gradients between the surface and core of the part.

Conveyor Belt and Hose Compounds Demanding Simultaneous Scorch Safety, Adhesion, and Dynamic Fatigue Resistance

Conveyor belts and hydraulic hoses require a delicate balance of processing safety (to permit fabric or steel cord calendering), durable rubber-to-reinforcement adhesion under cyclic loading, and long-term dynamic fatigue resistance. The target compound's combination of high indexed Mooney scorch time (105) and superior heat-aged adhesion retention [1] makes it suitable for single-accelerator or dominant-accelerator cure systems in these demanding dynamic rubber composite applications.

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